molecular formula C16H26N2O4S2 B11346124 N-[3-(propan-2-yloxy)propyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[3-(propan-2-yloxy)propyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11346124
M. Wt: 374.5 g/mol
InChI Key: KFFYUKGJOXERJP-UHFFFAOYSA-N
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Description

N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Addition of the Propan-2-yloxy Group: The final step involves the alkylation of the piperidine ring with a propan-2-yloxy group using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in various biological pathways.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other sulfonyl piperidine derivatives.

    Thiophene-2-sulfonyl derivatives: These compounds often exhibit similar chemical reactivity and biological activity.

Uniqueness

    Structural Features: The presence of the propan-2-yloxy group and the specific substitution pattern on the piperidine ring make this compound unique.

    Biological Activity: Its unique structure may confer distinct biological properties, making it a valuable compound for further research.

Properties

Molecular Formula

C16H26N2O4S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-(3-propan-2-yloxypropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C16H26N2O4S2/c1-13(2)22-11-4-8-17-16(19)14-6-9-18(10-7-14)24(20,21)15-5-3-12-23-15/h3,5,12-14H,4,6-11H2,1-2H3,(H,17,19)

InChI Key

KFFYUKGJOXERJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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